molecular formula C10H13N4O8P B087050 Inosinic acid CAS No. 131-99-7

Inosinic acid

Cat. No. B087050
CAS RN: 131-99-7
M. Wt: 348.21 g/mol
InChI Key: GRSZFWQUAKGDAV-KQYNXXCUSA-N
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Description

Inosinic acid, also known as inosine monophosphate (IMP), is a nucleotide, specifically a nucleoside monophosphate . It is widely used as a flavor enhancer and is typically obtained from chicken byproducts or other meat industry waste . Inosinic acid plays a crucial role in metabolism .


Synthesis Analysis

The synthesis of inosinic acid is complex, beginning with a 5-phosphoribosyl-1-pyrophosphate (PRPP) . It is the first nucleotide formed during the synthesis of purine nucleotides . It can also be formed by the deamination of adenosine monophosphate by AMP deaminase .


Molecular Structure Analysis

Inosinic acid has the molecular formula C10H13N4O8P and a molecular weight of 348.21 g/mol . It belongs to the class of organic compounds known as purine ribonucleoside monophosphates .


Chemical Reactions Analysis

Inosinic acid is the ribonucleotide of hypoxanthine and is the first compound formed during the synthesis of purine in organisms . From inosinic acid, important compounds such as the purine nucleotides found in nucleic acids and the energy-rich purine nucleotide adenosine triphosphate are derived .


Physical And Chemical Properties Analysis

Inosinic acid has a molecular weight of 348.21 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Purine Biosynthesis and Degradation

Inosinic acid is an essential metabolite for purine biosynthesis and degradation . It plays a crucial role in the formation of nucleotides, which are the building blocks of DNA and RNA. This makes it vital for cellular replication and function .

RNA Editing

Inosinic acid also regulates RNA editing . RNA editing is a molecular process through which some cells can make discrete changes to specific nucleotide sequences within an RNA molecule after it has been generated by RNA polymerase .

Metabolic Enzyme Activity Regulation

Inosinic acid acts as a bioactive molecule that regulates metabolic enzyme activity . This means it can influence the rate at which certain biochemical reactions occur within the body, potentially impacting various physiological processes .

Signaling Pathways

Inosinic acid is emerging as a highly versatile bioactive compound and second messenger of signal transduction in cells . This means it plays a role in transmitting signals from a cell’s exterior to its interior, influencing cellular function .

Gut Microbiota Remodeling

Recent studies have revealed a critical link between inosinic acid and gut microbiota impacting anti-tumor, anti-inflammatory, and antimicrobial responses . This suggests that inosinic acid could potentially be used to manipulate gut microbiota for therapeutic purposes .

Flavor Enhancer

Inosinic acid can be converted into various salts including disodium inosinate (E631), dipotassium inosinate (E632), and calcium inosinate (E633) . These compounds are used as flavor enhancers for the basic taste umami or savoriness with a comparatively high effectiveness .

Antiviral Applications

Isoprinosine, a drug that contains inosinic acid, combined with antiviral and antioxidant drugs has been shown to produce a protective effect, with increased survival and decreased lung pathologies, in influenza H3N2 virus-infected mice .

Immunomodulatory Actions

Inosinic acid has been found to have immunomodulatory actions in pathological settings such as cancer, infection, inflammation, and cardiovascular and neurological diseases . This suggests that it could potentially be used in the development of new therapeutic strategies for these conditions .

Mechanism of Action

Target of Action

Inosinic acid, also known as inosine monophosphate (IMP), is a nucleotide that plays a crucial role in purine biosynthesis and degradation . It acts as a bioactive molecule that regulates RNA editing, metabolic enzyme activity, and signaling pathways . The primary targets of inosinic acid are believed to be the adenosine receptor family members, including A1, A2A, A2B, and A3 G-protein coupled receptors .

Mode of Action

Inosinic acid interacts with its targets in both receptor-dependent and independent manners . The receptor-mediated function of inosinic acid is thought to be related to the adenosine receptor family . It also acts as a second messenger of signal transduction in cells with diverse functional abilities in different pathological states .

Biochemical Pathways

Inosinic acid is an essential metabolite for purine biosynthesis and degradation . It is formed by the breakdown (deamination) of adenosine both intracellularly and extracellularly . It is also generated by the action of 5′-nucleotidase on inosine monophosphate (IMP) . Inosinic acid can be metabolized into hypoxanthine, xanthine, and uric acid . These biochemical pathways are critical for various biological processes, including RNA editing, metabolic enzyme activity, and signaling pathways .

Pharmacokinetics

The cell membrane transport of inosinic acid is mediated by equilibrative and concentrative nucleoside transporters . .

Result of Action

Inosinic acid has been found to have a variety of effects at the molecular and cellular levels. It has been associated with anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner . It also impacts host immune and inflammatory functions . Furthermore, inosinic acid treatment leads to increased serum levels of uric acid, resulting in protection against intestinal injury via antioxidative effects .

Action Environment

The action of inosinic acid can be influenced by various environmental factors. For instance, gut microbiota remodeling is closely associated with human disease pathogenesis and responses to dietary and medical supplementation . Recent studies have revealed a critical link between inosinic acid and gut microbiota . This suggests that the gut microbiota can influence the action, efficacy, and stability of inosinic acid.

Future Directions

Inosinic acid is emerging as a highly versatile bioactive compound with diverse functional abilities in different pathological states . Recent studies have revealed a critical link between inosinic acid and gut microbiota impacting anti-tumor, anti-inflammatory, and antimicrobial responses in a context-dependent manner . Future clinical studies are needed to determine whether inosinic acid can be effectively used as adjunctive drugs in antiviral therapeutics without overt complications .

properties

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSZFWQUAKGDAV-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4O8P
Record name INOSINIC ACID
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

30918-54-8
Record name Polyinosinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30918-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID80948097
Record name 5'-​Inosinic acid
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Molecular Weight

348.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Odourless, colourless or white crystals or powder, Solid
Record name INOSINIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Inosinic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble in water, slightly soluble in ethanol
Record name INOSINIC ACID
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

Product Name

Inosinic Acid

CAS RN

131-99-7
Record name Inosinic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Inosinic acid
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Record name Inosinic Acid
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Record name Inosine 5'-monophosphate
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Record name INOSINIC ACID
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Record name Inosinic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary role of inosinic acid in food?

A1: Inosinic acid is renowned for its significant contribution to the umami taste, often described as a savory or meaty flavor, in various foodstuffs [, ].

Q2: How does inosinic acid enhance flavor?

A2: While nearly tasteless on its own at typical concentrations, inosinic acid exhibits a synergistic effect with other flavor compounds, particularly glutamic acid (monosodium glutamate). This interaction significantly amplifies the perceived savory taste, making food more palatable [, ].

Q3: Does inosinic acid contribute to the unique taste of Katsuobushi stock?

A3: Research suggests that inosinic acid plays a dominant role in the delectable, meaty flavor profile of Katsuobushi stock, further enhanced by the presence of various amino acids, excluding histidine [].

Q4: How does the inosinic acid content change during bread fermentation?

A4: Fermentation with baker’s yeast (Saccharomyces cerevisiae) generally leads to a more than two-fold increase in the inosinic acid content of bread, contributing to its desirable flavor [].

Q5: Which types of flour yield higher inosinic acid levels in bread?

A5: Dough prepared from hard wheat flour has been shown to contain significantly higher inosinic acid concentrations compared to dough made from medium or soft wheat flour [].

Q6: Do processing methods influence inosinic acid levels in fish products?

A6: Inosinic acid levels in marine products vary. While fresh vertebrate meat is rich in it, processed products like boiled, dried, or canned fish generally exhibit higher levels due to the thermal inactivation of enzymes responsible for inosinic acid degradation during processing [].

Q7: How is inosinic acid biosynthesized?

A8: Inosinic acid biosynthesis involves a complex metabolic pathway. Studies highlight the role of enzymes like phosphoribosyl pyrophosphate amidotransferase, phosphoribosyl glycinamide formyltransferase, and others in this process [].

Q8: What is the role of manganese ions in inosinic acid production?

A9: Manganese ions (Mn2+) significantly influence both the yield of inosinic acid and the morphology of Brevibacterium ammoniagenes cells during microbial conversion of hypoxanthine to inosinic acid. Specifically, Mn2+ regulates DNA synthesis, and its absence leads to unbalanced growth and cell lysis, impacting inosinic acid production [].

Q9: How does the availability of adenine affect inosinic acid accumulation in bacterial cultures?

A10: High adenine concentrations inhibit inosinic acid accumulation in cultures of an adenine-auxotrophic Micrococcus glutamicus mutant. Optimal inosinic acid production occurs at suboptimal adenine levels sufficient for growth, suggesting a regulatory role of adenine in inosinic acid biosynthesis [, ].

Q10: Can dietary inosinic acid be directly incorporated into broiler meat?

A12: Supplementing broiler diets with inosinic acid has been shown to increase its deposition in both breast and thigh muscle, indicating the potential for direct incorporation from dietary sources [].

Q11: What is the molecular formula and weight of inosinic acid?

A11: The molecular formula of inosinic acid is C10H13N4O8P, and its molecular weight is 348.21 g/mol.

Q12: What analytical techniques are used to quantify inosinic acid?

A12: Various analytical methods are employed to determine inosinic acid levels, including:

  • High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and selectivity for quantifying inosinic acid in various matrices, including animal muscles, flavor pastes, and beer [, , , ].
  • Ion Exchange Chromatography: Facilitates the separation and quantification of inosinic acid, particularly in studies investigating its formation and degradation [, , ].
  • Spectrophotometry: Often used in conjunction with chromatographic techniques to quantify inosinic acid based on its UV absorbance properties [, , ].
  • Capillary Electrophoresis: Provides a rapid and accurate method for determining inosinic acid content in animal muscles [].

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